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Compound of Interest

Compound Name: AGN 194078

Cat. No.: B15541838 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cross-reactivity profile of AGN-201904, a

prodrug of omeprazole, with related receptors. Omeprazole is a proton pump inhibitor (PPI) that

specifically targets the gastric H⁺,K⁺-ATPase. This document summarizes key experimental

data on its interactions with other ATPases and enzymes to evaluate its selectivity.

Executive Summary
AGN-201904, which is systemically converted to its active form, omeprazole, is a highly

selective inhibitor of the gastric H⁺,K⁺-ATPase. This selectivity is primarily achieved through its

unique acid-activated mechanism of action. In the acidic environment of the stomach's parietal

cells, omeprazole is converted to a reactive species that forms a covalent bond with the H⁺,K⁺-

ATPase, effectively inhibiting gastric acid secretion. While its primary target is well-established,

studies have explored its potential for cross-reactivity with other structurally and functionally

related ion pumps and enzymes. This guide synthesizes the available data on these

interactions.
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The following table summarizes the inhibitory activity of omeprazole against its primary target,

the gastric H⁺,K⁺-ATPase, and other related receptors.
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Target
Receptor/Enzy
me

Alternative
Name

Organism/Sou
rce

Inhibitory
Constant

Key
Observations

Gastric H⁺,K⁺-

ATPase
Proton Pump

Porcine Gastric

Mucosa
IC₅₀: 1.1 µM[1]

High-affinity,

irreversible

inhibition.

Human Gastric

Mucosa
IC₅₀: 4 µM[2]

Potent inhibition

in human tissue.

General IC₅₀: 5.8 µM
Consistent

inhibitory activity.

Na⁺,K⁺-ATPase Sodium Pump
Rat Brain &

Kidney

Time- and dose-

dependent

inhibition

Greater inhibition

in brain than

kidney isozymes.

Specific IC₅₀ not

available.

Sarco/endoplas

mic reticulum

Ca²⁺-ATPase

SERCA
Porcine Aortic

Endothelial Cells

No significant

inhibition up to

100 µM

Demonstrates

high selectivity

over SERCA.

Carbonic

Anhydrase I (CA

I)

CA I Purified
19% inhibition at

1 µM (pH 5.0)[3]

Moderate

inhibition, pH-

dependent.

51% inhibition at

100 µM (pH 1.0)

[3]

Inhibition

increases at

lower pH.

Carbonic

Anhydrase II (CA

II)

CA II Purified
24% inhibition at

1 µM (pH 5.0)[3]

Moderate

inhibition, pH-

dependent.

69% inhibition at

100 µM (pH 1.0)

[3]

Inhibition

increases at

lower pH.

Carbonic

Anhydrase IV

CA IV Pig Gastric

Mucosa

20% inhibition at

1 µM (pH 5.0)[3]

Moderate

inhibition, pH-
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(CA IV) dependent.

68% inhibition at

100 µM (pH 1.0)

[3]

Inhibition

increases at

lower pH.

Cytochrome

P450 2C19
CYP2C19

Human Liver

Microsomes
Kᵢ: 3.1 µM

Clinically

relevant off-

target inhibition.

Cytochrome

P450 2C9
CYP2C9

Human Liver

Microsomes
Kᵢ: 40.1 µM

Weaker off-target

inhibition.

Cytochrome

P450 3A4
CYP3A4

Human Liver

Microsomes
Kᵢ: 84.4 µM

Weakest off-

target inhibition

among tested

CYPs.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

H⁺,K⁺-ATPase Inhibition Assay
This protocol outlines a general method for determining the inhibitory activity of omeprazole on

H⁺,K⁺-ATPase.[1]

Preparation of H⁺,K⁺-ATPase Vesicles:

Gastric mucosal tissue (e.g., from porcine stomach) is homogenized in a buffered solution.

Microsomal fractions containing H⁺,K⁺-ATPase vesicles are isolated by differential

centrifugation.

The protein concentration of the vesicle preparation is determined using a standard

method (e.g., Bradford assay).

Acid Activation of Omeprazole:
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Gastric microsomes are suspended in an ATPase assay buffer at a slightly acidic pH (e.g.,

pH 6.1).

Varying concentrations of omeprazole are added and incubated for a defined period (e.g.,

30 minutes) to allow for the formation of the active thiol-reactive intermediate.

ATPase Activity Assay:

The microsome-omeprazole mixture is then transferred to a standard ATPase assay buffer

at a neutral pH (e.g., pH 7.4).

The ATPase reaction is initiated by the addition of ATP.

The hydrolytic activity of the H⁺,K⁺-ATPase is quantified by measuring the amount of

inorganic phosphate (Pi) released from ATP using a colorimetric method, such as the

malachite green procedure.

Specific H⁺,K⁺-ATPase activity is calculated as the difference in ATPase activity in the

presence and absence of a specific inhibitor (e.g., SCH28080).

Data Analysis:

The concentration of omeprazole that produces 50% inhibition of H⁺,K⁺-ATPase activity

(IC₅₀) is determined by plotting the percentage of inhibition against the logarithm of the

omeprazole concentration.

Na⁺,K⁺-ATPase Activity Assay
This protocol describes a method for measuring Na⁺,K⁺-ATPase activity, which can be adapted

to assess the inhibitory effect of omeprazole.

Enzyme Preparation:

A synaptosomal fraction containing Na⁺,K⁺-ATPase is prepared from rat cerebral cortex

through a series of homogenization and centrifugation steps.

Reaction Mixtures:
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Two sets of reaction mixtures are prepared:

(i) Total ATPase activity: Contains imidazole-HCl buffer, NaCl, KCl, and MgCl₂.

(ii) Ouabain-insensitive ATPase activity: Contains imidazole-HCl buffer, MgCl₂, and the

specific Na⁺,K⁺-ATPase inhibitor, ouabain.

The synaptosomal protein is added to both reaction mixtures.

Enzymatic Reaction:

The reaction is initiated by the addition of Tris-ATP and incubated at 37°C for a specified

time (e.g., 10 minutes).

The reaction is stopped by the addition of sodium dodecyl sulfate (SDS).

Phosphate and Protein Determination:

The amount of inorganic phosphate (Pi) liberated is determined from an aliquot of the

reaction mixture using a colorimetric assay.

The protein content is determined from another aliquot of the SDS-treated reaction

mixture.

Calculation of Na⁺,K⁺-ATPase Activity:

The specific activity of Na⁺,K⁺-ATPase is calculated as the difference in the Pi liberated

between the reaction mixtures with and without ouabain, expressed as nmol of Pi per

minute per milligram of protein.

Carbonic Anhydrase Inhibition Assay
This protocol outlines a colorimetric assay for determining the inhibitory activity of compounds

against carbonic anhydrase I (CA I).

Reagent Preparation:

Assay Buffer: 50 mM Tris-SO₄, pH 7.4.
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Enzyme Solution: A stock solution of human carbonic anhydrase I (hCA I) is prepared in

the assay buffer.

Substrate Solution: p-Nitrophenyl acetate (pNPA) is dissolved in a minimal amount of

acetonitrile and then diluted with the assay buffer.

Inhibitor Solutions: Stock solutions of the test compound (omeprazole) and a reference

inhibitor (e.g., acetazolamide) are prepared in a suitable solvent (e.g., DMSO) and serially

diluted.

Assay Procedure in a 96-Well Plate:

Blank wells: Contain only the assay buffer.

Enzyme Control wells: Contain assay buffer and the hCA I enzyme solution.

Inhibitor wells: Contain assay buffer, hCA I enzyme solution, and the test compound at

various concentrations.

The reaction is initiated by adding the pNPA substrate solution to all wells.

Measurement:

The plate is immediately placed in a microplate reader, and the increase in absorbance at

400-405 nm is measured over time. This corresponds to the formation of the p-nitrophenol

product.

Data Analysis:

The rate of the enzymatic reaction (change in absorbance per minute) is calculated for

each well.

The percentage of inhibition for each concentration of the test compound is determined

relative to the enzyme control.

The IC₅₀ value is calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.
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Mandatory Visualization
The following diagrams illustrate key pathways and workflows related to the action of AGN-

201904 (omeprazole).
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Caption: Mechanism of H⁺,K⁺-ATPase inhibition by omeprazole.
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Caption: General workflow for ATPase inhibition assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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